5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid
Overview
Description
5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the oxazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-fluorobenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation or oxidation of suitable intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the fluorophenyl ring.
Scientific Research Applications
5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,2-oxazole-4-carboxylic acid: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
5-(4-Fluorophenyl)-1,2-oxazole-4-carboxylic acid: Similar structure but with the fluorine atom in a different position, leading to different chemical and biological properties.
5-(3-Chlorophenyl)-1,2-oxazole-4-carboxylic acid: Contains a chlorine atom instead of fluorine, which can influence its reactivity and interactions.
Uniqueness
The presence of the fluorine atom in the 3-position of the phenyl ring in 5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid imparts unique electronic and steric properties. This can enhance its reactivity in certain chemical reactions and its binding affinity in biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(3-fluorophenyl)-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-7-3-1-2-6(4-7)9-8(10(13)14)5-12-15-9/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGIXATUJIHBKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628515 | |
Record name | 5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887408-22-2 | |
Record name | 5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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